molecular formula C13H11NO B11954960 1-Amino-9h-fluoren-9-ol CAS No. 6957-58-0

1-Amino-9h-fluoren-9-ol

Cat. No.: B11954960
CAS No.: 6957-58-0
M. Wt: 197.23 g/mol
InChI Key: IMQLFFIFLWXNCW-UHFFFAOYSA-N
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Description

1-Amino-9h-fluoren-9-ol is an organic compound that belongs to the class of fluorenes It is characterized by the presence of an amino group and a hydroxyl group attached to the fluorene backbone

Properties

CAS No.

6957-58-0

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-amino-9H-fluoren-9-ol

InChI

InChI=1S/C13H11NO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,13,15H,14H2

InChI Key

IMQLFFIFLWXNCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-9h-fluoren-9-ol can be synthesized through several methods. The reaction conditions typically involve heating the reaction mixture at 75°C and stirring it for 20 hours .

Industrial Production Methods: Industrial production of 1-Amino-9h-fluoren-9-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Reaction with 2-Aminobenzamides

1-Amino-9H-fluoren-9-ol participates in boron trifluoride (BF₃·Et₂O)-catalyzed reactions with 2-aminobenzamides to form conjugated benzamides. The reaction proceeds via an allenyl carbocation intermediate, leading to (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides (Figure 1) .

Reaction Conditions Product Yield
Dichloromethane, RT, BF₃·Et₂O(Z)-2-((2-(9H-fluoren-9-ylidene)ethylidene)benzamide65%

Key Mechanistic Steps :

  • Protonation of the propargylic alcohol by BF₃, generating an allenyl carbocation.

  • Nucleophilic attack by the amine group of 2-aminobenzamide.

  • Formation of a conjugated imine via stereoselective addition (Z-configuration confirmed by XRD) .

Bromination with N-Bromosuccinimide (NBS)

In the presence of NBS, 1-amino-9H-fluoren-9-ol undergoes dibromination to yield (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide (Figure 2) .

Reaction Conditions Product Yield
NBS, BF₃·Et₂O, RTDibrominated benzamide60%

Mechanistic Pathway :

  • Bromine cation (Br⁺) addition to the electron-rich internal carbon of the allenyl intermediate.

  • Sequential bromination at the aromatic ring and allenyl positions, stabilized by BF₃ .

Functionalization via Nucleophilic Substitution

The amino group enables further derivatization:

  • Sulfonation : Reaction with sulfonating agents (e.g., chlorosulfonic acid) to introduce sulfonamide groups.

  • Acylation : Formation of amides via reaction with acyl chlorides or anhydrides.

Stability and Degradation

  • Photodegradation : Prolonged exposure to UV light induces decomposition, likely via radical-mediated pathways.

  • Oxidative Stability : The hydroxyl group renders the compound susceptible to autoxidation under aerobic conditions.

Structural Confirmation

Single-crystal XRD analysis confirms:

  • Stereochemistry : Z-configuration in substitution products .

  • Planarity : Coplanar arrangement of the fluorene and benzamide moieties, enhancing conjugation .

Comparison with Fluorenol

Property 1-Amino-9H-fluoren-9-olFluorenol (9H-fluoren-9-ol)
Reactivity with NBS Dibromination at allenyl sitesNo reported bromination
Catalytic Requirements BF₃·Et₂ONot applicable
Metabolic Pathways UndocumentedOxidized to fluorenone

Unresolved Questions

  • Metabolic Fate : No studies on hepatic or enzymatic transformations.

  • Electrophilic Aromatic Substitution : Impact of the amino group on regioselectivity remains unexplored.

Scientific Research Applications

Scientific Research Applications

1-Amino-9H-fluoren-9-ol has been utilized in several areas of scientific research:

Chemistry

  • Precursor for Synthesis : It serves as a precursor for synthesizing complex organic molecules and materials. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in organic synthesis.

Biology

  • Enzyme Interactions : The compound is used in studies focusing on enzyme interactions and protein labeling. Its structural properties allow it to act as a probe in biochemical assays.

Medicine

  • Pharmaceutical Intermediate : Research indicates its potential as an intermediate in drug development. Notably, derivatives of 1-amino-9H-fluoren-9-ol have shown promising anticancer activities by inducing apoptosis in cancer cell lines.

Industry

  • Dyes and Pigments : The compound finds applications in producing dyes and pigments due to its vibrant color properties. Additionally, it is explored for use in organic electronic materials.

The biological activities of 1-amino-9H-fluoren-9-ol are particularly notable in cancer research and antimicrobial studies.

Anticancer Activity

Research has demonstrated that 1-amino-9H-fluoren-9-ol exhibits significant anticancer properties:

  • Mechanism of Action : It induces apoptosis by activating caspases, leading to cell death in various cancer cell lines such as T47D (breast) and HCT116 (colon) cells. The compound has been shown to inhibit anti-apoptotic proteins like BCL2, resulting in increased apoptotic activity.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
T47D<0.5Caspase activation
HCT116<0.5Apoptosis induction
SNU398<0.5Cell cycle arrest

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

  • In a study evaluating Schiff bases derived from fluorenone, 1-amino-9H-fluoren-9-ol exhibited notable activity against gram-positive and gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of 1-amino-9H-fluoren-9-ol derivatives revealed that they significantly inhibited cell proliferation in breast cancer cells (MCF7). The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase.

Case Study 2: Enzyme Inhibition

Molecular docking studies indicated that 1-amino-9H-fluoren-9-ol effectively binds to key enzymes involved in metabolic pathways, suggesting its potential as an enzyme inhibitor for therapeutic applications.

Comparison with Related Compounds

To understand the unique properties of 1-amino-9H-fluoren-9-ol, it is helpful to compare it with similar compounds:

CompoundKey FeatureApplication
9H-Fluoren-9-oneLacks amino group; less reactiveLess versatile in synthesis
4-Amino-9-fluorenoneAmino group at fourth position; different reactivityVaries in biological activity

Mechanism of Action

The mechanism of action of 1-Amino-9h-fluoren-9-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-9h-fluoren-9-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Amino-9H-fluoren-9-ol (AF) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of AF, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Chemical Structure and Properties

1-Amino-9H-fluoren-9-ol is characterized by the presence of an amino group at the 1-position and a hydroxyl group at the 9-position of the fluorenyl structure. Its molecular formula is C13H11NO, with a molar mass of 201.23 g/mol. The structural uniqueness of AF contributes to its diverse chemical reactivity and biological interactions.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
9H-Fluoren-9-olHydroxyl group at position 9Lacks amino group; less reactive in biological systems
3-NitrofluoreneNitro group at position 3Different solubility and reactivity compared to AF
1-Amino-9H-fluoren-9-olAmino group at position 1Exhibits distinct chemical and biological properties

Anticancer Properties

Recent studies have highlighted the anticancer potential of AF and its derivatives. For instance, AF has been evaluated for its effects on various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). Research indicates that AF exhibits cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

In a study examining the anticancer efficacy of AF derivatives, compounds were synthesized and tested against A549 and MDA-MB-231 cell lines. The results demonstrated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutic agents such as Taxol, indicating their potential as novel anticancer therapeutics .

Antimicrobial Activity

AF has also shown promising antimicrobial activity against various pathogens. The compound's ability to interact with bacterial membranes may contribute to its effectiveness as an antimicrobial agent. In vitro studies have demonstrated significant inhibition of multidrug-resistant strains, suggesting that AF could serve as a lead compound in developing new antibiotics .

Comparative Antimicrobial Efficacy

CompoundTarget OrganismZone of Inhibition (mm)
1-Amino-9H-fluoren-9-olStaphylococcus aureus10
2,7-Dichloro-9H-fluoreneEscherichia coli12
TaxolA549 Cell LineReference Standard

The biological activity of AF is attributed to its ability to interact with various molecular targets within cells. The amino and hydroxyl groups facilitate hydrogen bonding with proteins, potentially influencing their structure and function. Additionally, the lipophilicity of AF allows it to penetrate cellular membranes effectively, reaching intracellular targets that mediate its pharmacological effects .

Molecular Interactions

Studies utilizing molecular docking simulations have provided insights into how AF binds to specific protein targets. For example, binding affinities for dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, were evaluated. The results indicated that AF derivatives could effectively inhibit DHFR activity, leading to impaired cellular proliferation in cancerous cells .

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